Cas no 939761-08-7 (4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER)

4'-Chlorosulfonyl-biphenyl-3-carboxylic acid methyl ester is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity. The chlorosulfonyl group enables facile nucleophilic substitution, allowing for the introduction of sulfonamide or sulfonate functionalities, while the methyl ester provides a handle for further derivatization via hydrolysis or transesterification. This compound is commonly employed in the preparation of pharmaceuticals, agrochemicals, and specialty materials due to its stability and compatibility with a range of reaction conditions. Its biphenyl backbone contributes to structural rigidity, making it useful in the design of conjugated systems or as a building block for complex molecular architectures. The product is typically supplied with high purity to ensure consistent performance in synthetic applications.
4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER structure
939761-08-7 structure
Product Name:4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER
CAS No:939761-08-7
MF:C14H11ClO4S
MW:310.752742052078
MDL:MFCD08544550
CID:1000499
PubChem ID:16244687
Update Time:2025-06-08

4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • 4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER
    • methyl 3-(4-chlorosulfonylphenyl)benzoate
    • DTXSID30585799
    • Methyl4'-(chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylate
    • SCHEMBL23380392
    • AKOS024257942
    • 939761-08-7
    • Methyl 4'-(chlorosulfonyl)[1,1'-biphenyl]-3-carboxylate
    • Methyl 4'-(chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylate
    • MDL: MFCD08544550
    • Inchi: 1S/C14H11ClO4S/c1-19-14(16)12-4-2-3-11(9-12)10-5-7-13(8-6-10)20(15,17)18/h2-9H,1H3
    • InChI Key: HYZBNCCZGMNGPM-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(=CC=1)C1C=CC=C(C(=O)OC)C=1)(=O)=O

Computed Properties

  • Exact Mass: 310.00700
  • Monoisotopic Mass: 310.0066577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 68.8Ų

Experimental Properties

  • PSA: 68.82000
  • LogP: 4.14850

4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER Pricemore >>

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Additional information on 4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER

Professional Introduction to 4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER (CAS No. 939761-08-7)

4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER, with the chemical identifier CAS No. 939761-08-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of biphenyl derivatives, characterized by its unique structural features that include a chlorosulfonyl group at the 4-position and a carboxylic acid methyl ester functionality at the 3-position. Such structural motifs are particularly valuable due to their potential to interact with biological targets in diverse ways, making them promising candidates for further development.

The synthesis of 4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER involves multi-step organic transformations, typically starting from commercially available biphenyl precursors. The introduction of the chlorosulfonyl group at the para position is achieved through chlorosulfonation followed by methylation of the resulting sulfonyl chloride. This process requires precise control over reaction conditions to ensure high yield and purity, which are critical for subsequent applications in medicinal chemistry.

In recent years, biphenyl derivatives have been extensively studied for their pharmacological properties. The presence of both electron-withdrawing and electron-donating groups in 4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. These characteristics are essential for designing compounds with improved bioavailability and reduced toxicity, key factors in drug development.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The biphenyl core is a well-known pharmacophore found in numerous therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. By modifying the substituents on the biphenyl ring, researchers can explore a wide range of biological activities. For instance, studies have shown that biphenyl derivatives can modulate enzyme activity by interacting with specific amino acid residues in active sites.

The chlorosulfonyl group in 4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER serves as a versatile handle for further chemical modifications. It can be used to introduce additional functional groups through nucleophilic substitution reactions, enabling the synthesis of libraries of derivatives with tailored properties. This flexibility makes it an attractive building block for high-throughput screening campaigns aimed at identifying novel lead compounds.

Recent advancements in computational chemistry have further enhanced the utility of 4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets such as proteins and nucleic acids. By simulating these interactions, scientists can gain insights into potential binding modes and optimize lead structures before conducting expensive wet-lab experiments.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The structural features of biphenyl derivatives make them effective against various pests and pathogens by disrupting essential biological processes. The chlorosulfonyl group enhances the bioactivity of these compounds by improving their binding affinity to target enzymes or receptors in pathogens.

The synthesis and characterization of 4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER have been refined through continuous optimization efforts. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have enabled more efficient and scalable production processes. These advancements not only reduce costs but also minimize waste generation, aligning with green chemistry principles.

Future research directions for 4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER may focus on exploring its role in developing next-generation therapeutics. For example, investigating its potential as an intermediate in peptidomimetic synthesis could open new avenues for treating diseases associated with protein-protein interactions. Furthermore, studying its behavior in vivo could provide valuable data on pharmacokinetics and toxicology.

The growing interest in biologics has also spurred efforts to incorporate biphenyl derivatives into biopharmaceuticals. By modifying this compound to enhance its compatibility with biological systems, researchers may develop novel formulations that improve therapeutic outcomes. Such innovations could revolutionize treatment strategies for chronic and infectious diseases.

In conclusion, 4'-CHLOROSULFONYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER (CAS No. 939761-08-7) represents a significant advancement in organic chemistry with far-reaching implications for drug discovery and agricultural science. Its unique structural features and versatile reactivity make it a valuable tool for researchers seeking to develop innovative solutions to global health challenges. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly critical role in shaping the future of medicine and agriculture.

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